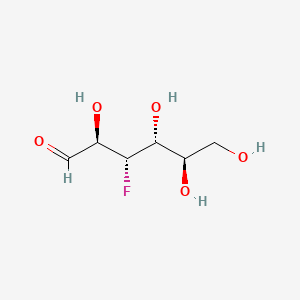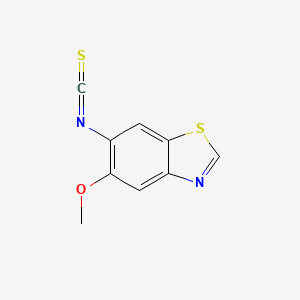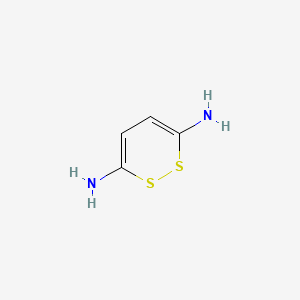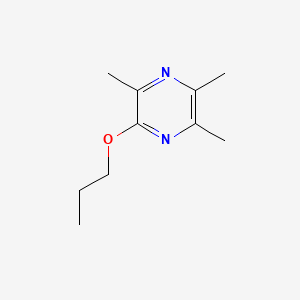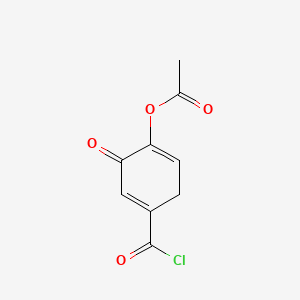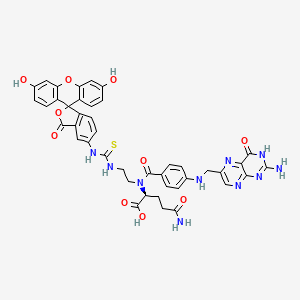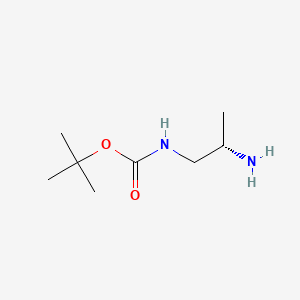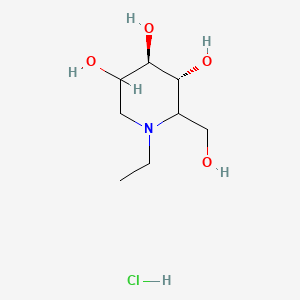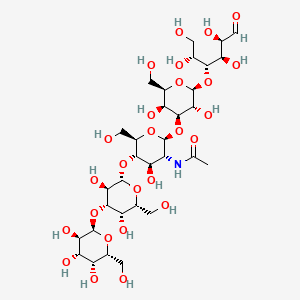
Galili pentasaccharide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galili pentasaccharide is a complex carbohydrate structure that is part of the glycosphingolipid family It is characterized by its unique arrangement of five monosaccharide units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Galili pentasaccharide typically involves a series of glycosylation reactions. One common method is the preactivation-based, one-pot glycosylation technique, which allows for the rapid and stereoselective assembly of the pentasaccharide structure. This method involves the use of trichloroacetimidate donors and thioglycoside alcohols as building blocks . The reaction conditions often include the use of catalysts such as silver triflate and promoters like trimethylsilyl trifluoromethanesulfonate to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using carbohydrate-active enzymes. These enzymes are engineered to have specific regio- and stereoselectivity, allowing for the efficient production of the desired pentasaccharide structure . This method is advantageous as it avoids the need for multiple protection and deprotection steps, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
Galili pentasaccharide undergoes various chemical reactions, including:
Oxidation: The oxidation of hydroxyl groups to form aldehydes or carboxylic acids.
Reduction: The reduction of carbonyl groups to form alcohols.
Substitution: The substitution of hydroxyl groups with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the pentasaccharide structure .
Major Products Formed
The major products formed from these reactions include various derivatives of the this compound, such as its oxidized or reduced forms. These derivatives can have different biological activities and applications.
科学研究应用
Galili pentasaccharide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosphingolipids.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and as a vaccine component.
Industry: Utilized in the production of bioactive compounds and as a functional ingredient in various products.
作用机制
The mechanism of action of Galili pentasaccharide involves its interaction with specific molecular targets, such as galectins. Galectins are a family of proteins that bind to β-galactoside epitopes on the pentasaccharide, mediating various biological processes including cell adhesion, apoptosis, and immune response . The binding of this compound to galectins can modulate these processes, making it a potential target for therapeutic intervention.
相似化合物的比较
Similar Compounds
Forssman pentasaccharide: Another glycosphingolipid with a similar structure but different biological functions.
Heparan sulfate pentasaccharide: Known for its anticoagulant properties and interaction with antithrombin.
Shigella flexneri pentasaccharide: Used in vaccine development against bacterial infections.
Uniqueness
Galili pentasaccharide is unique due to its specific arrangement of monosaccharide units and its ability to interact with galectins. This interaction is crucial for its role in mediating various biological processes, distinguishing it from other similar compounds.
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55NO26/c1-8(40)33-15-20(47)26(57-32-24(51)28(19(46)13(6-38)54-32)59-30-22(49)21(48)17(44)11(4-36)52-30)14(7-39)55-29(15)58-27-18(45)12(5-37)53-31(23(27)50)56-25(10(42)3-35)16(43)9(41)2-34/h2,9-32,35-39,41-51H,3-7H2,1H3,(H,33,40)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21-,22+,23+,24+,25+,26+,27-,28-,29-,30+,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQRTAMYWQHCTJ-UJNJMCBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55NO26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Diindeno[1,2-b:2,1-e]pyridine-10,12-dione, 5-ethyl-5,11-dihydro-](/img/new.no-structure.jpg)
